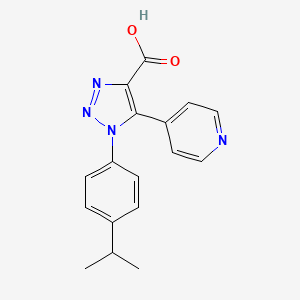
1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of specific enzymes or proteins involved in disease progression. In biochemistry, it has been used as a probe to detect changes in protein conformation or activity. In materials science, it has been used as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid also vary depending on its application. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In biochemistry, it has been used to study protein-protein interactions and enzyme activity. In materials science, it has been used for the synthesis of functional materials with unique properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which requires caution when handling and using this compound in experiments.
未来方向
There are several future directions for the research on 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the exploration of its potential applications in drug discovery and development. Another area of interest is the development of new synthetic methods for this compound and its derivatives. Additionally, the use of this compound in the synthesis of functional materials with specific properties is also an area of interest for future research.
Conclusion:
In conclusion, 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with significant potential applications in various fields. Its synthesis method is simple and efficient, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to explore its full potential in various fields.
合成方法
There are various methods for synthesizing 1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid, including the Huisgen cycloaddition reaction, copper-catalyzed azide-alkyne cycloaddition, and click reaction. However, the most common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring. This method is simple, efficient, and yields a high purity product.
科学研究应用
1-(4-isopropylphenyl)-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In biochemistry, it has been used as a probe for studying protein-protein interactions and enzyme activity. In materials science, it has been used for the synthesis of functional materials, including polymers and nanoparticles.
属性
IUPAC Name |
1-(4-propan-2-ylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)12-3-5-14(6-4-12)21-16(13-7-9-18-10-8-13)15(17(22)23)19-20-21/h3-11H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFDYEVHZWCGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(propan-2-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4966557.png)
![7-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4966577.png)
![1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4966594.png)
![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966607.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)
![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)


![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)